1-(3,4-Dimethoxybenzyl)piperidin-4-amine

Übersicht

Beschreibung

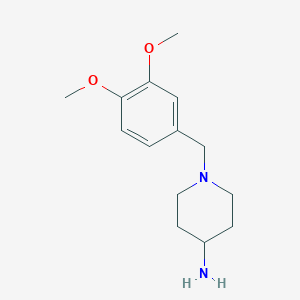

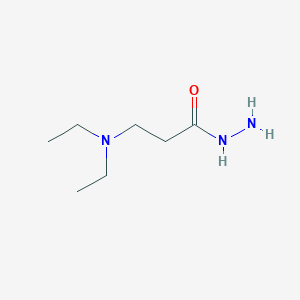

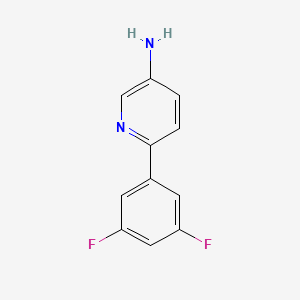

1-(3,4-Dimethoxybenzyl)piperidin-4-amine is a compound with the molecular formula C14H22N2O2 and a molecular weight of 250.34 g/mol. It is a heterocyclic compound containing a piperidine ring conjugated to a benzyl group through one nitrogen ring atom .

Molecular Structure Analysis

The molecular structure of 1-(3,4-Dimethoxybenzyl)piperidin-4-amine consists of a piperidine ring conjugated to a benzyl group through one nitrogen ring atom . The benzyl group is substituted with two methoxy groups at the 3rd and 4th positions.Physical And Chemical Properties Analysis

1-(3,4-Dimethoxybenzyl)piperidin-4-amine has a molecular weight of 250.34 g/mol. The physical properties such as melting point, boiling point, and density are not explicitly mentioned in the search results .Relevant Papers The search results did not provide specific papers related to 1-(3,4-Dimethoxybenzyl)piperidin-4-amine. For a comprehensive analysis, it is recommended to perform a thorough literature search in scientific databases .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Design

Piperidines, including DMB-P4, serve as essential building blocks in drug development. Their structural versatility allows for modifications that influence pharmacokinetics, receptor binding, and therapeutic efficacy. Researchers explore DMB-P4 derivatives to design novel drugs targeting specific diseases. For instance, modifications at the piperidine nitrogen or the aromatic ring can enhance selectivity or improve bioavailability .

Antimalarial Agents

In the quest for safe and effective antimalarial molecules, scientists have evaluated structurally simple 1,4-disubstituted piperidines. DMB-P4 derivatives may exhibit antimalarial activity due to their unique chemical scaffold. Further studies are needed to assess their potency against Plasmodium species .

Spiropiperidines and Spiro Compounds

Spiropiperidines, a class of piperidine derivatives, have diverse applications. Researchers have synthesized spiro compounds by incorporating DMB-P4 into their structures. These compounds often possess interesting biological activities, such as enzyme inhibition or receptor modulation .

Multicomponent Reactions (MCRs)

DMB-P4 participates in multicomponent reactions, leading to the formation of complex molecules. MCRs allow efficient synthesis of diverse piperidine-based compounds. Researchers explore these reactions to access libraries of potential drug candidates .

Biological Evaluation

Biological assays assess the activity of DMB-P4 derivatives. Researchers investigate their interactions with receptors, enzymes, or cellular targets. By evaluating binding affinity, toxicity, and metabolic stability, they identify promising leads for further development .

Alzheimer’s Disease Research

While not directly related to DMB-P4, piperidine-based compounds play a role in Alzheimer’s disease research. For instance, donepezil, a widely used acetylcholinesterase inhibitor, contains a piperidine moiety. Researchers explore novel derivatives to enhance efficacy and reduce side effects .

Eigenschaften

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]piperidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-17-13-4-3-11(9-14(13)18-2)10-16-7-5-12(15)6-8-16/h3-4,9,12H,5-8,10,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFGKHXRAIWBGPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CN2CCC(CC2)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dimethoxybenzyl)piperidin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dimethyl 2,2'-[(4-chloro-1,3-phenylene)bis(oxy)]diacetate](/img/structure/B3025206.png)

![4-[2-(Diethylamino)ethoxy]benzonitrile](/img/structure/B3025211.png)

![[(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]amine](/img/structure/B3025215.png)

![1,4-Dioxaspiro[4.5]decane-2-methanamine](/img/structure/B3025216.png)

![2-[(1,1-Dioxidotetrahydro-3-thienyl)amino]ethanol hydrochloride](/img/structure/B3025227.png)